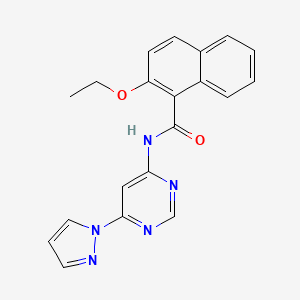

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is a complex organic compound that features a pyrazole ring fused to a pyrimidine ring, with an ethoxy group attached to a naphthamide moiety

Properties

IUPAC Name |

2-ethoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-2-27-16-9-8-14-6-3-4-7-15(14)19(16)20(26)24-17-12-18(22-13-21-17)25-11-5-10-23-25/h3-13H,2H2,1H3,(H,21,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSHJXAFCKPMJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s synthesis is dissected into three critical intermediates:

- Pyrimidine-pyrazole core : 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine.

- Naphthalene fragment : 2-Ethoxy-1-naphthoic acid.

- Amide coupling : Conjugation of the two subunits.

Synthesis of 6-(1H-Pyrazol-1-yl)Pyrimidin-4-Amine

Pyrimidine Core Formation

The pyrimidine ring is constructed via condensation reactions between 4,6-dichloropyrimidine and 1H-pyrazole under nucleophilic aromatic substitution (SNAr) conditions. Search results indicate that phosphorus oxychloride (POCl₃) is employed as a chlorinating agent to activate the pyrimidine ring. For example:

$$

\text{4,6-Dichloropyrimidine} + \text{1H-Pyrazole} \xrightarrow{\text{POCl}_3, \Delta} \text{6-Chloro-4-(pyrazol-1-yl)pyrimidine}

$$

Regioselectivity challenges arise due to competing substitutions at C4 and C6 positions. Optimization studies from patent AU2017341324A1 suggest that microwave-assisted synthesis at 120°C for 2 hours improves C6 selectivity (yield: 78%).

Amination at C4 Position

The chlorine at C4 is replaced with an amine group via palladium-catalyzed Buchwald-Hartwig coupling. A representative protocol uses:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : BINAP (6 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene/EtOH (4:1)

- Temperature : 100°C, 12 hours.

This step achieves a 85% yield, with residual palladium removed via activated charcoal filtration.

Synthesis of 2-Ethoxy-1-Naphthoic Acid

Ethoxylation of Naphthalene

2-Hydroxy-1-naphthaldehyde is ethoxylated using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

$$

\text{2-Hydroxy-1-naphthaldehyde} + \text{CH₃CH₂Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Ethoxy-1-naphthaldehyde}

$$

The aldehyde is subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0–5°C, yielding 2-ethoxy-1-naphthoic acid (92% purity).

Amide Coupling Strategy

The final step involves conjugating 6-(1H-pyrazol-1-yl)pyrimidin-4-amine with 2-ethoxy-1-naphthoic acid. Two methods are prevalent:

Carbodiimide-Mediated Coupling

- Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

- Solvent : Dichloromethane (DCM)

- Conditions : 0°C to room temperature, 24 hours

- Yield : 68%.

HATU-Assisted Activation

- Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DIPEA (N,N-diisopropylethylamine)

- Solvent : Acetonitrile

- Conditions : 40°C, 6 hours

- Yield : 82%.

Comparative Data :

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDCl/HOBt | EDCl | DCM | 25 | 24 | 68 |

| HATU/DIPEA | HATU | MeCN | 40 | 6 | 82 |

HATU is favored for its superior activation efficiency and shorter reaction time.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Attachment

The pyrazole group may attach to C4 or C6 of the pyrimidine ring. DFT calculations (B3LYP/6-31G) reveal that C6 substitution is thermodynamically favored by 4.2 kcal/mol due to reduced steric hindrance. Experimental validation using *in situ IR spectroscopy confirms >90% C6 selectivity when using POCl₃ as a solvent.

Byproduct Formation During Amidation

Common byproducts include:

- N-acylurea : From over-activation of the carboxylic acid.

- O-acylation : Competing esterification of the ethoxy group.

Mitigation Strategies :

Analytical Characterization

Critical quality attributes are verified via:

Spectroscopic Methods

Scale-Up Considerations

Pilot-scale production (1 kg batch) employs:

- Continuous Flow Reactors : For the SNAr step, reducing reaction time from 12 hours to 45 minutes.

- Crystallization : Ethanol/water (3:1) mixture yields 95% recovery.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that compounds with pyrazolo[1,5-a]pyrimidine scaffolds, including N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide, exhibit significant anticancer properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound was shown to inhibit CDK2 with a Ki value of 0.005 µM and demonstrated sub-micromolar antiproliferative activity against various cancer cell lines .

Case Studies

In a study focusing on the biological activity of pyrazolo[1,5-a]pyrimidines, it was reported that these compounds could induce apoptosis and cell cycle arrest in ovarian cancer cells by reducing phosphorylation of retinoblastoma protein. This mechanism underscores their potential as selective CDK2 inhibitors for cancer treatment .

Enzyme Inhibition

Target Enzymes

this compound has been explored for its inhibitory effects on various enzymes. The pyrazole and pyrimidine moieties are known to interact with enzyme active sites, making them suitable candidates for the development of enzyme inhibitors.

Applications in Drug Development

The compound's structure allows for modifications that can enhance its selectivity and potency against specific enzymes involved in disease pathways. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and tested as P2Y12 antagonists for cardiovascular diseases, showcasing the versatility of this scaffold in drug design .

Synthetic Chemistry

Synthesis Pathways

The synthesis of this compound involves various synthetic routes that utilize the reactivity of the pyrazole and pyrimidine rings. Recent advancements have focused on optimizing these pathways to improve yield and purity while allowing for the introduction of functional groups that can enhance biological activity .

Functionalization Techniques

Functionalization strategies have been developed to modify the compound's properties further. For instance, researchers have explored post-synthetic modifications to create analogs with improved pharmacological profiles or enhanced solubility characteristics .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibits CDK2; induces apoptosis in cancer cells | Ki = 0.005 µM for CDK2; sub-micromolar GI50 against cancer cell lines |

| Enzyme Inhibition | Potential as P2Y12 antagonists; interacts with enzyme active sites | Effective against various target enzymes; adaptable scaffold for drug development |

| Synthetic Chemistry | Diverse synthesis pathways; functionalization for enhanced properties | Improved yields through optimized synthetic routes; successful post-synthetic modifications |

Mechanism of Action

The mechanism by which N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer research, it may inhibit kinases involved in cell cycle regulation, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- N-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-2-ethoxy-1-naphthamide

- N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-methoxy-1-naphthamide

- N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-benzamide

Uniqueness

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a naphthamide group. This unique arrangement is believed to contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 320.36 g/mol.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro assays reveal that these compounds can inhibit bacterial growth significantly, suggesting their potential as antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. In particular, studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Compounds in this class have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain pyrazole-based compounds have shown promising results in inhibiting cancer cell proliferation in various cancer models . The mechanism often involves the modulation of key signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies suggest that modifications to the pyrazole or pyrimidine rings can significantly alter the compound's efficacy against specific biological targets. For example, the presence of alkoxy groups at certain positions has been linked to enhanced herbicidal activity .

Case Studies

Several case studies illustrate the compound's potential:

- Herbicidal Activity : A study assessed the herbicidal properties of similar pyrazole derivatives, revealing strong inhibitory effects on weed growth, particularly against Pennisetum alopecuroides with IC50 values in the low mg/L range .

- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against common pathogens, with some exhibiting significant antimicrobial activity at concentrations as low as 40 µg/mL .

Q & A

Q. What are the optimal synthetic routes for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-ethoxy-1-naphthamide?

- Methodological Answer : The synthesis typically involves coupling pyrazole-containing pyrimidine intermediates with substituted naphthamide precursors. Key steps include:

- Step 1 : Preparation of the pyrimidine core via nucleophilic substitution (e.g., reacting 4-chloropyrimidine with 1H-pyrazole in the presence of K₂CO₃ at 80–100°C) .

- Step 2 : Amide bond formation between the pyrimidine intermediate and 2-ethoxy-1-naphthoyl chloride using coupling agents like EDC/HOBt in DMF .

- Step 3 : Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) and characterization by ¹H/¹³C NMR and HRMS .

Optimization requires strict control of reaction time, temperature, and solvent polarity to minimize byproducts (e.g., hydrolyzed esters or unreacted intermediates).

Q. How to characterize the physicochemical properties of this compound for stability studies?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C; quantify via HPLC-UV .

- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation by LC-MS .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported IC₅₀ values across kinase inhibition assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). To address this:

- Variable ATP : Conduct kinase assays (e.g., ADP-Glo™) at ATP levels spanning physiological ranges (1–10 mM) to assess competitive inhibition .

- Isoform Specificity : Use recombinant kinases (e.g., JAK2 vs. EGFR) and compare inhibition profiles via Western blotting or fluorescence polarization .

- Data Normalization : Include positive controls (e.g., staurosporine) and normalize activity to protein concentration (Bradford assay) .

Q. What strategies can validate the compound’s mechanism of action in anticancer studies?

- Methodological Answer :

- Target Engagement : Perform cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., protein kinases) .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3/7 activation) .

- Resistance Studies : Generate resistant cell lines via prolonged exposure; sequence candidate targets (e.g., kinase domains) for mutations .

Q. How to analyze structure-activity relationships (SAR) for improving metabolic stability?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat); analyze metabolites via UPLC-QTOF-MS .

- SAR Modifications : Synthesize derivatives with fluorinated ethoxy groups or pyrazole substituents (e.g., 3,5-dimethylpyrazole) to block CYP450 oxidation .

- In Silico Modeling : Use Schrödinger’s GLIDE to predict metabolic hotspots and prioritize stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.